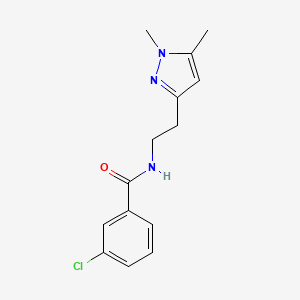

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring . This particular compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring attached to a carboxamide group, with the nitrogen of the carboxamide group also attached to a 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Benzamides and pyrazoles can participate in a variety of chemical reactions. Benzamides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents . Pyrazoles can participate in reactions such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamides are solid at room temperature and have higher melting points than the corresponding carboxylic acids . Pyrazoles are typically crystalline solids that are slightly soluble in water .Scientific Research Applications

Synthesis and Molecular Interactions

Unexpected Reaction Mechanisms : A study by Ledenyova et al. (2018) explores the reactions of similar pyrazole derivatives, highlighting complex mechanisms like ANRORC rearrangement. This insight is crucial for understanding how modifications in pyrazole compounds can lead to new chemical entities with potentially useful properties (Ledenyova et al., 2018).

Intermolecular Interactions : Saeed et al. (2020) reported on antipyrine-like derivatives, focusing on their solid-state structures and interactions. The study provides valuable information on how small changes in molecular structure, such as those in 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide, can influence hydrogen bonding and π-interactions, which are vital for the development of new materials and pharmaceuticals (Saeed et al., 2020).

Potential Biological Activities

Antimicrobial and Antifungal Activity : Hassan (2013) discussed the synthesis of pyrazoline and pyrazole derivatives, evaluating their antimicrobial properties. Such studies are foundational for developing new compounds with potential applications in fighting bacterial and fungal infections (Hassan, 2013).

Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, highlighting their anticancer and anti-5-lipoxygenase activities. This research suggests that pyrazole derivatives, similar to 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide, could serve as templates for designing new drugs targeting cancer and inflammation (Rahmouni et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-chloro-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-10-8-13(17-18(10)2)6-7-16-14(19)11-4-3-5-12(15)9-11/h3-5,8-9H,6-7H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOSDKUBRDOKAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727416.png)

![N-methyl-N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727419.png)

![6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2727421.png)

![2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2727424.png)

![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2727428.png)

![Methyl (2S)-3-phenyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2727429.png)

![8-(2-Chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2727433.png)

![N-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2727435.png)